2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one typically involves the condensation of benzaldehyde with 1-azabicyclo[2.2.2]octan-3-one under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography .
Industrial Production Methods: This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylidene oxides, while reduction could produce benzyl derivatives .
Scientific Research Applications
2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modulating their activity . This interaction can affect various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
1-Azabicyclo[2.2.2]octan-3-one: A structurally related compound with similar chemical properties.
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
8-Azabicyclo[3.2.1]octane: Known for its role in the synthesis of tropane alkaloids.
Uniqueness: Its ability to undergo diverse chemical reactions and its potential in various research fields highlight its significance .
Properties
CAS No. |
24123-89-5 |
---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
(2E)-2-benzylidene-1-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C14H15NO/c16-14-12-6-8-15(9-7-12)13(14)10-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2/b13-10+ |
InChI Key |
RBGFDYWXBIXLSF-JLHYYAGUSA-N |
SMILES |
C1CN2CCC1C(=O)C2=CC3=CC=CC=C3 |
Isomeric SMILES |
C1CN\2CCC1C(=O)/C2=C\C3=CC=CC=C3 |
Canonical SMILES |
C1CN2CCC1C(=O)C2=CC3=CC=CC=C3 |
Key on ui other cas no. |
24123-89-5 |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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